5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a 4-methylphenyl group, a 1-methyl-1H-pyrazol-3-yl group, and an isoxazolecarboxamide moiety
Preparation Methods
The synthesis of 5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a β-keto ester and hydroxylamine.
Introduction of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction to attach the 4-methylphenyl group to the isoxazole ring.
Attachment of the 1-Methyl-1H-Pyrazol-3-yl Group: This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is introduced to the intermediate compound.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(4-METHYLPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
- Pyridine, 5-[4,5-dihydro-1,5-bis(4-methylphenyl)-1H-pyrazol-3-yl]-2-methyl-
- 1- [2- ({ [1- (4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)-3-methylphenyl]-4-methyl-1,4-dihydro-5H-tetrazol-5-one
- 4-Morpholinepropanol, α-[5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]-, (αR)-
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[(1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11-3-5-12(6-4-11)15-9-14(19-22-15)16(21)17-10-13-7-8-20(2)18-13/h3-9H,10H2,1-2H3,(H,17,21) |
InChI Key |
FSJNPOISYQRMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=NN(C=C3)C |
Origin of Product |
United States |
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